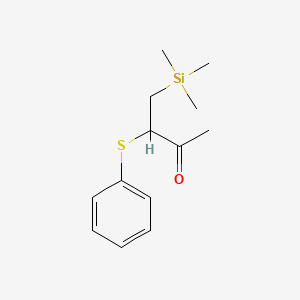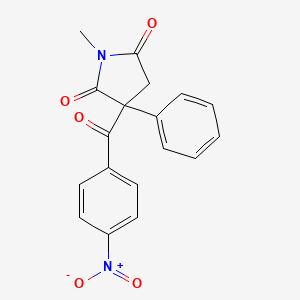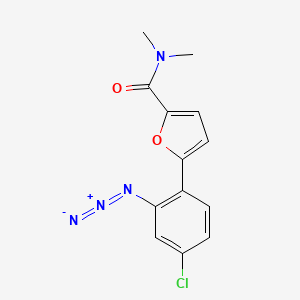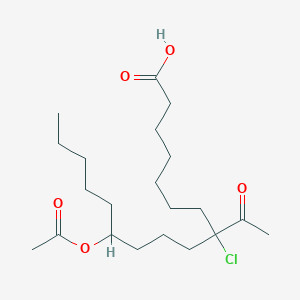
8-Acetyl-12-(acetyloxy)-8-chloroheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-12-(acetyloxy)-8-chloroheptadecanoic acid: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of acetyl, acetyloxy, and chloro functional groups attached to a heptadecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-12-(acetyloxy)-8-chloroheptadecanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with heptadecanoic acid as the starting material.
Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride (CH₃CO)₂O in the presence of a catalyst like pyridine.
Acetyloxy Group Introduction: The acetyloxy group is introduced through esterification reactions using acetic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and acetyloxy groups, leading to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) are used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
8-Acetyl-12-(acetyloxy)-8-chloroheptadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Acetyl-12-(acetyloxy)-8-chloroheptadecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell signaling, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 8-Acetyl-12-(acetyloxy)nonadecanoic acid
- 8-Acetyl-12-oxoheptadecanoic acid
Comparison
- Structural Differences : The presence of different functional groups (e.g., chloro vs. oxo) and variations in the carbon chain length (e.g., heptadecanoic vs. nonadecanoic) distinguish these compounds.
- Chemical Properties : These structural differences lead to variations in reactivity, solubility, and stability.
- Applications : While similar compounds may share some applications, their unique properties can make them more suitable for specific uses.
Properties
CAS No. |
62145-30-6 |
|---|---|
Molecular Formula |
C21H37ClO5 |
Molecular Weight |
405.0 g/mol |
IUPAC Name |
8-acetyl-12-acetyloxy-8-chloroheptadecanoic acid |
InChI |
InChI=1S/C21H37ClO5/c1-4-5-8-12-19(27-18(3)24)13-11-16-21(22,17(2)23)15-10-7-6-9-14-20(25)26/h19H,4-16H2,1-3H3,(H,25,26) |
InChI Key |
VRBZSEOZJMDHFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC(CCCCCCC(=O)O)(C(=O)C)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


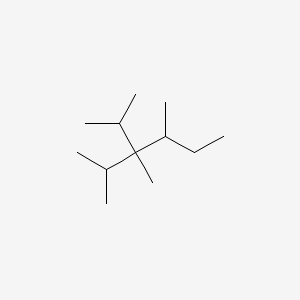
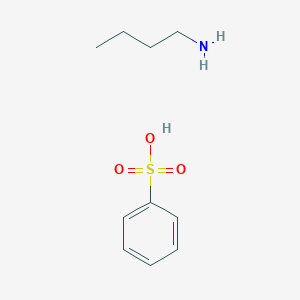

![[3-(2,5-Dimethyl-1H-imidazol-1-yl)propyl]carbamodithioic acid](/img/structure/B14541875.png)
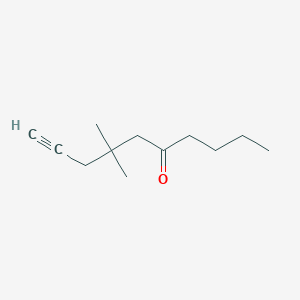
![1-Acetylbicyclo[3.1.0]hexan-2-one](/img/structure/B14541882.png)
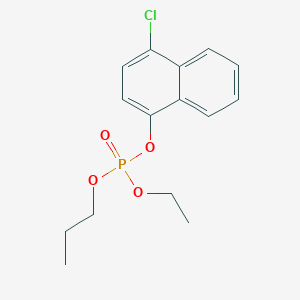
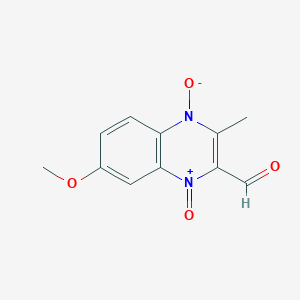
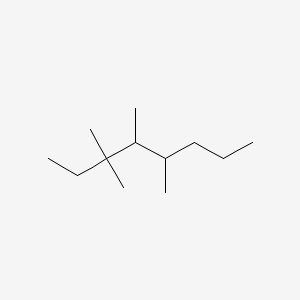
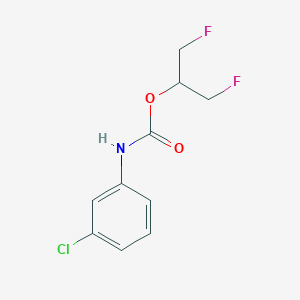
![2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate](/img/structure/B14541922.png)
